molecular formula C21H19N3O2 B12165736 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12165736
M. Wt: 345.4 g/mol
InChI Key: RPSMSGPCXZNDAA-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines elements of beta-carboline and isoindoline, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 1,3,4,9-tetrahydro-2H-beta-carboline with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different hydro derivatives.

Scientific Research Applications

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes.

    Medicine: Research explores its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It finds applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of beta-carboline and isoindoline structures. This duality provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS Number: 1574515-56-2) is a complex organic molecule that combines features of both isoindole and beta-carboline structures. Its unique configuration has attracted attention for its potential biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

Structural Characteristics

The molecular formula of the compound is C21H19N3O2C_{21}H_{19}N_{3}O_{2}, with a molecular weight of approximately 345.4 g/mol . The structure includes a dihydroisoindole moiety linked to a beta-carboline derivative, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
CAS Number1574515-56-2

Research indicates that the compound may exert its biological effects through interactions with various molecular targets, including enzymes and receptors that modulate cellular processes. The dual functionality derived from its isoindole and beta-carboline structures is crucial for its pharmacological potential.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as:

  • Induction of apoptosis in tumor cells.
  • Inhibition of specific signaling pathways associated with cancer progression.

For instance, a study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. It exhibited notable effectiveness against several bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. Its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

  • Anticancer Study : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF7). The IC50 value was determined to be approximately 25 µM .
    Cell LineIC50 (µM)
    MCF725
    HeLa30
  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus and 20 µg/mL against E. coli.
    MicrobeMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
  • Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-3H-isoindol-1-one

InChI

InChI=1S/C21H19N3O2/c25-20(13-24-11-14-5-1-2-6-15(14)21(24)26)23-10-9-17-16-7-3-4-8-18(16)22-19(17)12-23/h1-8,22H,9-13H2

InChI Key

RPSMSGPCXZNDAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CN4CC5=CC=CC=C5C4=O

Origin of Product

United States

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